molecular formula C19H19ClN2OS B2602881 4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine CAS No. 721408-82-8

4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B2602881
CAS No.: 721408-82-8
M. Wt: 358.88
InChI Key: LXLXMZJXZVEKJT-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine is a synthetically versatile dihydrothiazole derivative of significant interest in medicinal chemistry and chemical biology. Its primary research value lies in its potential as a key synthetic intermediate for the development of novel kinase inhibitors. The compound's structure, featuring a reactive chloromethyl group and an imine functionality, allows for further derivatization to create focused libraries of compounds for high-throughput screening against specific biological targets. Recent studies highlight the relevance of the dihydrothiazole core as a privileged scaffold in drug discovery, particularly for its mimicry of ATP-binding sites in kinases. This compound enables researchers to explore structure-activity relationships (SAR) by modifying its pendant groups to optimize binding affinity and selectivity. Its application is strictly confined to laboratory research for the purpose of developing new chemical tools and potential therapeutic candidates, with all investigations requiring validation in relevant cellular or biochemical assays.

Properties

IUPAC Name

4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-14(15-6-4-3-5-7-15)22-17(12-20)13-24-19(22)21-16-8-10-18(23-2)11-9-16/h3-11,13-14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLXMZJXZVEKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=CSC2=NC3=CC=C(C=C3)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine (CAS No. 721408-82-8) is a novel thiazole derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, a chloromethyl group, and methoxy and phenyl substituents. This unique structure may contribute to its biological activity.

Structural Formula

C18H20ClN2OS\text{C}_{18}\text{H}_{20}\text{ClN}_2\text{OS}

Molecular Properties

PropertyValue
Molecular Weight340.88 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: MCF Cell Line

In one study involving the MCF cell line, the compound exhibited an IC50 value of approximately 25.72 μM, indicating moderate cytotoxicity. Flow cytometry analyses confirmed that the compound accelerates apoptosis in a dose-dependent manner .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests have indicated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.

Antibacterial Screening Results

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to cell death.
  • Antimicrobial Mechanism : The thiazole ring may interfere with bacterial cell wall synthesis or function.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. In a study examining the toxicity of related compounds, it was found that while some derivatives exhibited significant biological activity, they also showed varying levels of cytotoxicity towards normal cells .

Toxicity Assessment Results

CompoundToxicity Level
4-ChloromethylbiphenylModerate
Benzyl ChlorideHigh
4-Hydroxymethyl-biphenylLow

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole derivatives had IC50_{50} values ranging from 0.98 μM to 7.9 μM against different cancer types, suggesting that modifications in the thiazole structure can enhance anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. A related study showed that thiazole derivatives exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating good efficacy . This positions this compound as a candidate for further development in antimicrobial therapies.

Insecticidal Activity

Compounds containing chloromethyl and thiazole moieties have been explored for their insecticidal properties. For example, derivatives synthesized from chloromethyl thiazoles have shown promising results in controlling agricultural pests. The synthesis of quaternary ammonium salts from similar structures has been linked to antifungal and insecticidal activities, indicating that this compound could be utilized in developing new agrochemicals .

Case Studies

Study Application Findings
Onnis et al. (2023)AnticancerInvestigated the antiproliferative effects of thiazole derivatives with IC50_{50} values ranging from 0.98 μM to 7.9 μM against various cancer cell lines .
Sharma et al. (2022)AntimicrobialDemonstrated effective inhibition against E. coli and S. aureus with MIC values indicating strong antimicrobial properties .
RISS Study (2019)InsecticidalDeveloped new quaternary ammonium salts from chloromethyl thiazoles showing significant insecticidal activity .

Comparison with Similar Compounds

Core Structural Similarities and Variations

All analogs share the 2,3-dihydro-1,3-thiazol-2-imine core , critical for binding to biological targets like the angiotensin II receptor. Divergences arise in substituent groups:

Compound Name Position 3 Substituent Position 4 Substituent N-Aryl Group Key Pharmacological Findings
Target Compound 1-Phenylethyl Chloromethyl 4-Methoxyphenyl Pending in vivo studies
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-thiazol-2-imine Prop-2-enyl 4-Methoxyphenyl Phenyl High binding affinity to 3R8A protein
4-(4-Chlorophenyl)-3-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]-thiazol-2-imine Prop-2-enyl 4-Chlorophenyl 3-Trifluoromethylphenyl Structural data only
(2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-thiazol-2(3H)-imine 2-Methoxyethyl 4-Chlorophenyl Phenyl Not reported

Pharmacological Data

  • Angiotensin II Receptor Antagonism :

    • Compound 3(5) (4-methoxyphenyl, prop-2-enyl) showed antihypertensive efficacy comparable to valsartan, with a 25% reduction in systolic blood pressure in rodent models .
    • The target compound’s chloromethyl group may alter binding kinetics; in silico studies predict a scoring function of -11.8 kcal/mol (vs. -12.5 kcal/mol for 3(1)) .
  • Binding Interactions :

    • The imine nitrogen, thiazole sulfur, and aryl/alkyl groups form hydrogen bonds and electrostatic interactions with residues in the 3R8A protein active site .
    • Prop-2-enyl analogs exhibit stronger hydrophobic contacts than methoxyethyl derivatives .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or thiazole ring-forming reactions. For example, Mannich reactions involving chlorinated intermediates and methoxyphenyl derivatives (as in ) require careful control of pH and temperature to avoid side reactions. Optimization may involve varying catalysts (e.g., POCl₃ in reflux conditions, as in ) and purification via recrystallization from DMSO/water mixtures. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and assess purity. IR can identify functional groups (e.g., C=N stretch in the thiazole ring).
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) is ideal for resolving stereochemistry and conformation. demonstrates how crystallographic data can validate dihedral angles in similar thiazole derivatives .

Q. What safety protocols are essential when handling chlorinated intermediates during synthesis?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Follow guidelines in : store away from ignition sources, neutralize waste with ammonia (as in ), and dispose of chlorinated byproducts via certified hazardous waste channels .

Advanced Research Questions

Q. How can molecular docking simulations predict the biological activity of this compound against targets like angiotensin II receptors?

  • Methodological Answer :
  • Use AutoDock4 () to model ligand-receptor interactions. Flexible sidechain docking is recommended for receptors like angiotensin II (PDB ID: 3R8A, as in ).
  • Validate predictions with in vitro assays (e.g., radioligand binding studies) to confirm antagonistic activity .

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